molecular formula C9H10ClN3 B13527794 2-(5-chloro-1H-benzimidazol-1-yl)ethanamine

2-(5-chloro-1H-benzimidazol-1-yl)ethanamine

Cat. No.: B13527794
M. Wt: 195.65 g/mol
InChI Key: YAMILBKZLVATHW-UHFFFAOYSA-N
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Description

2-(5-chloro-1H-benzimidazol-1-yl)ethanamine is a chemical compound with the molecular formula C9H10ClN3. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their broad range of biological activities, making them significant in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-chloro-1H-benzimidazol-1-yl)ethanamine typically involves the condensation of o-phenylenediamine with chloroacetic acid, followed by cyclization and chlorination steps. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems is common in industrial settings to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

2-(5-chloro-1H-benzimidazol-1-yl)ethanamine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a variety of functionalized benzimidazole compounds .

Scientific Research Applications

2-(5-chloro-1H-benzimidazol-1-yl)ethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-chloro-1H-benzimidazol-1-yl)ethanamine involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to bind to tubulin, inhibiting its polymerization into microtubules. This disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis, making these compounds effective against rapidly dividing cells, such as cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-chloro-1H-benzimidazol-2-yl)ethanamine
  • (5-chloro-1H-benzimidazol-2-yl)methylamine dihydrochloride
  • 2-(5-chloro-1-propyl-1H-benzimidazol-2-yl)ethanamine

Uniqueness

2-(5-chloro-1H-benzimidazol-1-yl)ethanamine is unique due to its specific substitution pattern on the benzimidazole ring, which can influence its biological activity and chemical reactivity. The presence of the chloro group at the 5-position and the ethanamine side chain contribute to its distinct properties compared to other benzimidazole derivatives .

Properties

Molecular Formula

C9H10ClN3

Molecular Weight

195.65 g/mol

IUPAC Name

2-(5-chlorobenzimidazol-1-yl)ethanamine

InChI

InChI=1S/C9H10ClN3/c10-7-1-2-9-8(5-7)12-6-13(9)4-3-11/h1-2,5-6H,3-4,11H2

InChI Key

YAMILBKZLVATHW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)N=CN2CCN

Origin of Product

United States

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